![molecular formula C8H13N3 B1590589 3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine CAS No. 92406-41-2](/img/structure/B1590589.png)
3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine
Overview
Description
3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C8H13N3 . It is used as a reagent in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of 3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine consists of a pyrazole ring bound to a cyclobutyl group and a methyl group . The InChI code for this compound is 1S/C8H13N3/c1-11-8(9)5-7(10-11)6-3-2-4-6/h5-6H,2-4,9H2,1H3 .Scientific Research Applications
Heterocyclic Dyes Synthesis
One study discusses the synthesis and absorption spectra of novel heterocyclic disazo dyes derived from pyridone and pyrazolone derivatives. These compounds were synthesized through a series of reactions involving heterocyclic amines, which could be related to the chemical behavior of 3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine. The dyes showed solvatochromic behavior and varied absorption maxima influenced by substituent, acid, and base effects, indicating potential applications in materials science and sensing technologies (Karcı, F., & Karcı, F., 2008).
Pharmaceutical Chemistry
Another application area is in pharmaceutical chemistry, where pyrazole derivatives are synthesized for various biological activities. For instance, the creation of functionalized indole-3-yl pyrazole derivatives starting from 3-cyanoacetylindole has been reported. These derivatives were investigated for their potential pharmaceutical interest, showcasing the role of pyrazole compounds in developing new therapeutic agents (El‐Mekabaty, A., Mesbah, A., & Fadda, A., 2017).
Synthetic Methodologies
The compound's relevance is also evident in synthetic chemistry, where it contributes to developing new synthetic methodologies. For example, a four-component bicyclization approach to creating skeletally diverse pyrazolo[3,4-b]pyridine derivatives has been described, highlighting a flexible and practical approach to synthesizing multicyclic compounds. This research underscores the compound's utility in expanding the toolbox for constructing complex molecular architectures (Tu, X.-J., et al., 2014).
properties
IUPAC Name |
5-cyclobutyl-2-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-8(9)5-7(10-11)6-3-2-4-6/h5-6H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBWXYNOWMHUAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536892 | |
Record name | 3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80536892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine | |
CAS RN |
92406-41-2 | |
Record name | 3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80536892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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